molecular formula C16H11ClO3 B2436219 (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 139276-17-8

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2436219
CAS No.: 139276-17-8
M. Wt: 286.71
InChI Key: VWGPEPCJDXBXEM-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by the presence of a chlorobenzylidene group and a methoxy group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one
  • (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one
  • (Z)-2-(4-methylbenzylidene)-6-methoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGPEPCJDXBXEM-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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